molecular formula C13H12BClO3 B151630 4-Benzyloxy-3-chlorophenylboronic acid CAS No. 845551-44-2

4-Benzyloxy-3-chlorophenylboronic acid

Cat. No. B151630
CAS RN: 845551-44-2
M. Wt: 262.5 g/mol
InChI Key: AYSMMNDQVZAXQY-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-chlorophenylboronic acid is a boronic acid derivative . It is also known as 4-Benzyloxy-3-chlorobenzeneboronic Acid and contains varying amounts of anhydride . The compound has a molecular formula of C13H12BClO3 .


Synthesis Analysis

Boronic acids, including 4-Benzyloxy-3-chlorophenylboronic acid, have been synthesized and used in various biological applications . The synthetic processes used to obtain these active compounds are well-known and relatively simple . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-chlorophenylboronic acid is represented by the InChI string: InChI=1S/C13H12BClO3/c15-12-8-11 (14 (16)17)6-7-13 (12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 . The compound has a molecular weight of 262.50 g/mol .


Physical And Chemical Properties Analysis

4-Benzyloxy-3-chlorophenylboronic acid has a molecular weight of 262.50 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Hydromethylation via Protodeboronation

Protodeboronation of alkyl boronic esters is an underexplored area. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using radical approaches. This transformation allows for formal anti-Markovnikov alkene hydromethylation, providing a valuable synthetic tool .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-3-chlorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as 4-Benzyloxy-3-chlorophenylboronic acid, are transferred from boron to palladium . This is preceded by an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound has amolecular weight of 262.50 , which could influence its absorption and distribution. More research is needed to fully understand the compound’s pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and polymers .

Action Environment

The efficacy and stability of 4-Benzyloxy-3-chlorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant , which could potentially affect the compound’s action. Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

properties

IUPAC Name

(3-chloro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSMMNDQVZAXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396089
Record name 4-Benzyloxy-3-chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-chlorophenylboronic acid

CAS RN

845551-44-2
Record name 4-Benzyloxy-3-chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXY-3-CHLOROPHENYLBORONIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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